An In-depth Technical Guide to 2-(2-Isopropoxyphenyl)ethanol (CAS 1000505-33-8)
An In-depth Technical Guide to 2-(2-Isopropoxyphenyl)ethanol (CAS 1000505-33-8)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 2-(2-isopropoxyphenyl)ethanol (CAS 1000505-33-8), a contemporary building block in the field of organic synthesis. Acknowledging the limited extent of publicly available data for this specific molecule, this document synthesizes foundational knowledge, plausible synthetic strategies, and anticipated analytical characteristics to support its application in research and development. The content is structured to deliver actionable insights, grounded in established chemical principles, for professionals engaged in novel molecule design and synthesis.
Molecular Identity and Physicochemical Properties
2-(2-Isopropoxyphenyl)ethanol is an aromatic alcohol characterized by an ethanol group attached to a phenyl ring, which is further substituted with an isopropoxy group at the ortho position. This unique arrangement of functional groups imparts specific steric and electronic properties that are of interest in the design of complex molecules.
Table 1: Physicochemical Properties of 2-(2-Isopropoxyphenyl)ethanol
| Property | Value | Source |
| CAS Number | 1000505-33-8 | [1][2] |
| Molecular Formula | C₁₁H₁₆O₂ | [1][2] |
| Molecular Weight | 180.247 g/mol | [1][2] |
| InChI Key | ICSGTKCQDRPWBD-UHFFFAOYSA-N | [1] |
The Chemical Significance of the Arylethanol and Isopropoxy Moieties
The structural features of 2-(2-isopropoxyphenyl)ethanol suggest its utility in medicinal chemistry and materials science.
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The 2-Arylethanol Scaffold : The 2-phenylethanol framework is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its presence in natural products, contributing to floral scents, also highlights its biocompatibility.[3] This structural unit allows for diverse functionalization, enabling the synthesis of molecules that can interact with a wide array of biological targets.[1]
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The Isopropoxy Group : The isopropoxy moiety is a bulky, lipophilic ether group that can significantly influence a molecule's pharmacokinetic properties. Its inclusion can enhance a compound's ability to cross lipid membranes, potentially improving absorption and distribution.[1] Furthermore, its steric and electronic characteristics are often utilized to fine-tune the binding affinity of a drug candidate to its target protein or enzyme.[1]
Synthetic Pathways and Methodologies
While detailed, peer-reviewed synthetic protocols for 2-(2-isopropoxyphenyl)ethanol are not widely published, its structure suggests several viable synthetic routes. A common and logical approach would involve the reduction of a corresponding carboxylic acid or aldehyde.
Proposed Synthetic Route: Reduction of 2-(2-Isopropoxyphenyl)acetic Acid
A plausible and efficient method for the synthesis of 2-(2-isopropoxyphenyl)ethanol is the reduction of 2-(2-isopropoxyphenyl)acetic acid.[1] This transformation can be achieved using a variety of reducing agents.
Caption: Proposed synthesis of 2-(2-isopropoxyphenyl)ethanol via reduction.
Experimental Protocol: Conceptual Step-by-Step Methodology
The following protocol is a conceptual outline for the reduction of 2-(2-isopropoxyphenyl)acetic acid. Researchers should adapt and optimize these steps based on laboratory conditions and safety protocols.
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Reaction Setup : In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend or dissolve the reducing agent (e.g., lithium aluminum hydride) in a suitable anhydrous ether solvent (e.g., tetrahydrofuran or diethyl ether).
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Addition of Starting Material : Dissolve 2-(2-isopropoxyphenyl)acetic acid in the same anhydrous solvent and add it dropwise to the stirred suspension of the reducing agent at a controlled temperature (typically 0 °C).
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Reaction Monitoring : Allow the reaction to warm to room temperature and stir for a designated period. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Quenching : Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess reducing agent by the sequential, dropwise addition of water, followed by a sodium hydroxide solution, and then more water.
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Workup and Isolation : Filter the resulting mixture and wash the solid residue with the ether solvent. Combine the organic filtrates, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude product.
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Purification : Purify the crude 2-(2-isopropoxyphenyl)ethanol by flash column chromatography on silica gel to obtain the final product.
Analytical Characterization (Predicted)
Due to the absence of published spectroscopic data, the following are predicted analytical characteristics based on the compound's structure.
Table 2: Predicted Spectroscopic Data for 2-(2-Isopropoxyphenyl)ethanol
| Technique | Predicted Key Features |
| ¹H NMR | - Aromatic protons (approx. 6.8-7.2 ppm).- A septet for the isopropyl CH (approx. 4.5-4.7 ppm).- A doublet for the isopropyl CH₃ groups (approx. 1.2-1.4 ppm).- Triplets for the two CH₂ groups of the ethanol side chain (approx. 2.8-3.0 ppm and 3.8-4.0 ppm).- A broad singlet for the hydroxyl proton. |
| ¹³C NMR | - Aromatic carbons (approx. 110-160 ppm).- Isopropyl CH carbon (approx. 70-72 ppm).- Isopropyl CH₃ carbons (approx. 20-23 ppm).- Ethanol side chain carbons (approx. 35-40 ppm and 60-65 ppm). |
| IR Spectroscopy | - A broad O-H stretch (approx. 3200-3600 cm⁻¹).- Aromatic C-H stretches (approx. 3000-3100 cm⁻¹).- Aliphatic C-H stretches (approx. 2850-3000 cm⁻¹).- A strong C-O stretch from the alcohol (approx. 1000-1200 cm⁻¹).- Aromatic C=C stretches (approx. 1450-1600 cm⁻¹). |
| Mass Spectrometry | - A molecular ion peak at m/z = 180.25.- Fragmentation patterns corresponding to the loss of water, the ethanol side chain, and cleavage of the isopropoxy group. |
Applications in Research and Drug Development
As a functionalized arylethanol, 2-(2-isopropoxyphenyl)ethanol is primarily positioned as a building block for the synthesis of more complex molecules in discovery research.[1] Its potential applications include:
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Lead Optimization in Medicinal Chemistry : The compound can be used as a starting material to introduce the 2-isopropoxyphenyl motif into potential drug candidates, allowing for the exploration of structure-activity relationships.
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Fragment-Based Drug Discovery : It can serve as a fragment for screening against biological targets.
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Synthesis of Novel Materials : The unique substitution pattern may be leveraged in the development of new polymers or other advanced materials.
Safety and Handling
As of the date of this guide, no specific toxicity or safety data for 2-(2-isopropoxyphenyl)ethanol has been published. Therefore, it should be handled with the standard precautions for a new and uncharacterized chemical compound.
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Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Ventilation : Handle in a well-ventilated area, preferably in a chemical fume hood.
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Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
2-(2-Isopropoxyphenyl)ethanol is a valuable, albeit under-characterized, building block for chemical synthesis. This guide provides a foundational understanding of its properties, plausible synthetic routes, and potential applications based on its structural features and the limited available data. As research involving this compound progresses, a more comprehensive experimental profile will undoubtedly emerge, further elucidating its utility in the advancement of science.
References
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ChemBK. (n.d.). 2-(2-propan-2-yloxyphenyl)ethanol. Retrieved February 3, 2026, from [Link].
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PubMed Central. (2022, January 1). Bioproduction of 2-Phenylethanol through Yeast Fermentation on Synthetic Media and on Agro-Industrial Waste and By-Products: A Review. Retrieved February 3, 2026, from [Link].
